2-Methoxyphenalen-1-one

概要

説明

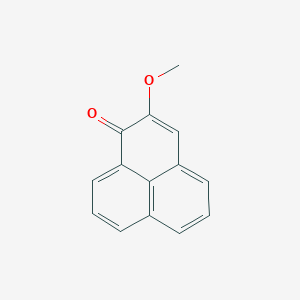

2-Methoxyphenalen-1-one (CAS: 51652-39-2) is a phenalenone derivative with the molecular formula C₁₄H₁₀O₂ and a molecular weight of 210.23 g/mol . It is structurally characterized by a methoxy group (-OCH₃) at the C-2 position of the phenalenone core. This compound is utilized as a reference standard in phytochemical research and is noted for its stability under refrigeration (2–8°C, protected from light) .

準備方法

2-Methoxyphenalen-1-one can be synthesized through several methods. One common synthetic route involves the reaction of phenalenone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound. Industrial production methods often involve the isolation of this compound from natural sources, such as the rhizomes of Musa acuminata var., followed by purification processes.

化学反応の分析

2-Methoxyphenalen-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 2-Methoxyphenalen-1-one. For instance, it has been observed to inhibit cell proliferation in several cancer cell lines, including colorectal (HT29 and HCT116) and breast cancer (MCF-7) cells. The compound exhibits a dose-dependent inhibitory effect, with IC50 values indicating significant potency against these cell lines:

| Cell Line | IC50 (µg/ml) |

|---|---|

| HT29 | 29 |

| HCT116 | 136 |

| MCF-7 | 85 |

These findings suggest that this compound may induce apoptosis and alter cell cycle progression in cancer cells, making it a candidate for further investigation in cancer therapy .

Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively, thereby reducing cellular damage . This activity is particularly relevant in neuroprotection and aging-related conditions.

Antidiabetic Effects

Research has demonstrated that this compound acts as an α-glucosidase inhibitor, which is beneficial in managing postprandial hyperglycemia. In vitro studies have reported IC50 values that suggest strong inhibitory effects compared to standard inhibitors like acarbose:

| Compound | IC50 (mg/L) |

|---|---|

| This compound | 3.86 |

| Acarbose | 999.31 |

This positions this compound as a potential therapeutic agent for diabetes management .

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy of this compound in various applications:

- Case Study on Cancer Cell Lines : A systematic study evaluated the effects of this compound on different human cancer cell lines, revealing its capability to induce apoptosis through modulation of key apoptotic proteins such as Bax and Bcl-2 .

- Antioxidant Study : In another study focusing on neuroprotection, this compound was shown to reduce oxidative stress in neuronal cells, highlighting its potential application in treating neurodegenerative diseases .

作用機序

The mechanism of action of 2-Methoxyphenalen-1-one involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels . In its antifungal role, it disrupts the cell membrane integrity of fungal pathogens, leading to their death .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Analogues :

9-(4'-Hydroxyphenyl)-2-Methoxyphenalen-1-one (Compound 5)

- Molecular Formula : C₂₀H₁₄O₃ (MW: 302.33 g/mol) .

- Source : Isolated from Musa spp. (banana flowers) .

- Key Features : Substituted with a 4'-hydroxyphenyl group at C-9, enhancing its bioactivity.

4-(4'-Hydroxyphenyl)-2-Methoxyphenalen-1-one

- Molecular Formula : C₂₀H₁₄O₃ (MW: 302.33 g/mol) .

- Source : Derived from Musa basjoo rhizomes.

- Key Features : Positional isomer of Compound 5, with the phenyl group at C-3.

2-Hydroxy-9-(4-hydroxy-3-methoxyphenyl)-1H-phenalen-1-one

- Molecular Formula : C₂₀H₁₄O₅ (MW: 334.32 g/mol) .

- Key Features : Replaces the C-2 methoxy with a hydroxyl group and adds a 3-methoxy-4-hydroxyphenyl substituent.

Table 1: α-Glucosidase Inhibitory Activity

Key Findings :

- 9-(4'-Hydroxyphenyl)-2-Methoxyphenalen-1-one is 259× more potent than acarbose in α-glucosidase inhibition, making it a promising antidiabetic agent .

- The 4'-hydroxyphenyl substituent at C-9 significantly enhances activity compared to unmodified 2-Methoxyphenalen-1-one.

Table 2: Anticancer Activity

Key Findings :

- Structural modifications, such as phenyl group positioning (C-4 vs. C-9), influence cytotoxicity.

Structure-Activity Relationships (SAR)

Substituent Effects :

- Methoxy at C-2 : Essential for α-glucosidase inhibition; replacement with hydroxyl (e.g., 2-hydroxy analog) reduces activity .

- Phenyl Group Addition : Para-hydroxylated phenyl groups at C-4 or C-9 enhance both enzyme inhibition and anticancer effects .

Competitive vs. Mixed Inhibition: Phenalenones with bulky substituents (e.g., 9-(4'-hydroxyphenyl)-) exhibit mixed-competitive inhibition, allowing binding to both enzyme and enzyme-substrate complexes .

生物活性

2-Methoxyphenalen-1-one is a naturally occurring compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of phenalenones, characterized by a fused ring system that contributes to its biological activity. The chemical structure can be represented as follows:

- Chemical Formula : C13H10O2

- Molecular Weight : 198.22 g/mol

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress by scavenging free radicals, which can lead to cellular damage and various diseases. This activity is primarily evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where it demonstrates a notable reduction in DPPH radical levels, suggesting its potential as an antioxidant agent .

2. Antidiabetic Potential

The compound has also been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibiting this enzyme can help manage blood glucose levels, making it a candidate for antidiabetic therapies. Studies report that this compound shows significant inhibitory activity against α-glucosidase, contributing to its potential in preventing hyperglycemia .

3. Anti-inflammatory Effects

In vitro studies reveal that this compound can significantly decrease nitric oxide (NO) production in inflammatory models. This suggests its role as an anti-inflammatory agent, potentially beneficial in treating conditions characterized by chronic inflammation .

4. Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. For instance, it has been shown to induce apoptosis in human colon cancer cells (HCT-116) with an IC50 value of approximately 26.6 μM. The mechanism involves the activation of apoptotic pathways and suppression of cell proliferation .

Case Studies

Case Study 1: Antioxidant and Antidiabetic Activity

A study conducted on the effects of this compound isolated from banana flowers demonstrated its ability to inhibit α-glucosidase effectively. The IC50 value was reported at concentrations significantly lower than standard drugs used for diabetes management, highlighting its potential as a natural therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

In another study assessing the anti-inflammatory effects of the compound, researchers observed a marked reduction in NO levels in macrophage cultures treated with this compound. This finding supports its application in managing inflammatory diseases such as arthritis and other autoimmune disorders .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and characterizing 2-Methoxyphenalen-1-one in natural product extracts?

- Methodology : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation (column chromatography, HPLC). Structural elucidation relies on spectroscopic techniques:

- NMR for determining substitution patterns and methoxy group placement .

- Mass spectrometry (MS) for molecular weight confirmation and fragmentation patterns .

- HPLC for purity assessment (≥95% purity is standard for research-grade material) .

- Key Considerations : Cross-validate results with reference spectra from phytochemical databases to avoid misidentification, especially given structural similarities to other phenalenones .

Q. How is this compound synthesized in laboratory settings, and what are common intermediates?

- Synthetic Routes :

- Intermediate Use : Methoxyphenylacetic acid derivatives (e.g., 2-Methoxyphenylacetic acid, CAS 93-25-4) are common precursors for constructing the phenalenone core via cyclization reactions .

- Catalysts : Acidic or basic conditions may be employed depending on the reaction step (e.g., Friedel-Crafts acylation for ring closure) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across studies?

- Root Causes of Discrepancies : Variability in biological activity may arise from differences in:

- Purity : Impurities in synthesized or isolated compounds can skew results; always verify purity via HPLC and NMR .

- Assay Conditions : Differences in solvent systems (e.g., DMSO concentration) or cell lines may alter bioavailability .

- Recommendations :

- Standardize assay protocols (e.g., OECD guidelines for cytotoxicity) .

- Conduct dose-response studies to confirm activity thresholds .

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

- Key Variables :

- Reaction Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may increase side reactions .

- Catalyst Selection : Lewis acids like AlCl₃ enhance electrophilic aromatic substitution but require rigorous moisture control .

- Yield Improvement :

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .

- Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion points .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in biological assays?

- Methods :

- Non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

- Reproducibility Checks :

- Include positive controls (e.g., known enzyme inhibitors) in every assay batch .

- Validate findings across independent replicates to account for biological variability .

Q. Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particulates .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

特性

IUPAC Name |

2-methoxyphenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c1-16-12-8-10-6-2-4-9-5-3-7-11(13(9)10)14(12)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZHCYXNNGLTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC3=C2C(=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。